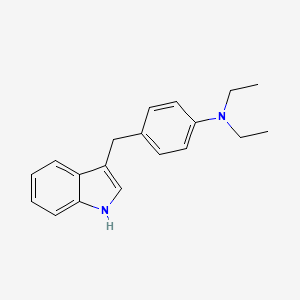

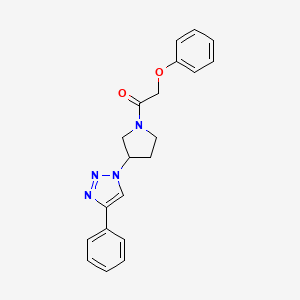

![molecular formula C17H16N2O3S2 B2463424 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-22-2](/img/structure/B2463424.png)

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data . Unfortunately, specific structural data for “3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available in the retrieved sources.

Scientific Research Applications

Supramolecular Gelators

Research has shown that derivatives of benzamide, including compounds similar to 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, have been investigated for their gelation behavior. A study by Yadav and Ballabh (2020) focused on the role of methyl functionality in N-(thiazol-2-yl) benzamide derivatives, which are structurally related to the compound . These derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures and were characterized by helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Antimicrobial Agents

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, Narayana et al. (2004) synthesized derivatives with potential antifungal properties (Narayana et al., 2004). Similarly, Bikobo et al. (2017) created thiazole derivatives that exhibited significant antimicrobial activity against various pathogens, indicating their potential use in this field (Bikobo et al., 2017).

Cancer Research

In cancer research, benzamide derivatives have shown promise. Ravinaik et al. (2021) synthesized benzamide derivatives that exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). Similarly, Tiwari et al. (2017) reported on the synthesis of compounds with a thiadiazole scaffold and benzamide groups, which showed promising anticancer activity (Tiwari et al., 2017).

Corrosion Inhibition

In the field of materials science, thiazole derivatives, akin to this compound, have been explored as corrosion inhibitors. A study by Yadav, Sharma, and Kumar (2015) demonstrated the effectiveness of thiazole derivatives in inhibiting the corrosion of steel in hydrochloric acid solution (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .

Biochemical Pathways

For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the ph and polarity of their environment .

Future Directions

The future directions for research on “3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential as quorum sensing inhibitors . Additionally, their enzyme inhibitory effects against Alzheimer’s disease could be further investigated .

properties

IUPAC Name |

3,5-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJLSDLEENWUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2463343.png)

![7-Chloro-2-methyl-furo[3,2-B]pyridine](/img/structure/B2463344.png)

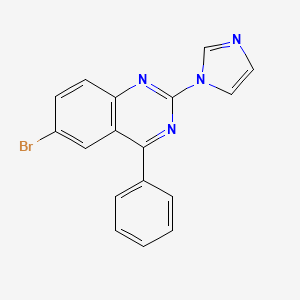

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

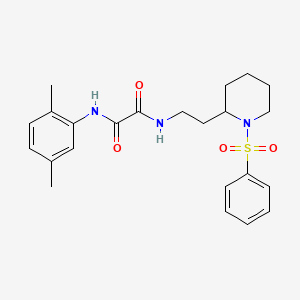

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)

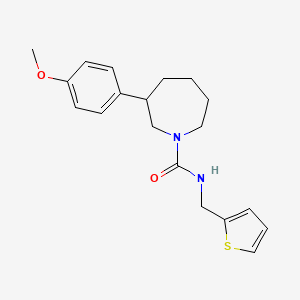

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)

![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)